molecular formula C14H11BrN2O2 B7975495 1-(4-Bromo-1-naphthyl)dihydrouracil

1-(4-Bromo-1-naphthyl)dihydrouracil

Cat. No.: B7975495
M. Wt: 319.15 g/mol
InChI Key: DYTALZVLMTZHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-1-naphthyl)dihydrouracil is a useful research compound. Its molecular formula is C14H11BrN2O2 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Baltrushis, Beresnevichyus, and Zubene (1971) discussed the synthesis of 1-(4-bromo-1-naphthyl)dihydrouracil and its transformations, highlighting its formation from 1-(4-bromo-1-naphthyl)-β-alanine and the potential to yield different derivatives depending on the solvent used in hydrogenation with lithium aluminum hydride (Baltrushis, Beresnevichyus, & Zubene, 1971).

  • In a related study, Baltrushis and Beresnevichyus (1971) synthesized 1-(2-naphthyl)dihydro- and 1-(2-naphthyl)-2-thiodihydrouracils, demonstrating the versatility of naphthyl derivatives in synthetic chemistry (Baltrushis & Beresnevichyus, 1971).

  • Hiyama, Wakasa, Ueda, and Kusumoto (1990) described a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor for anti-inflammatory agents, showcasing the application of naphthyl derivatives in pharmaceutical synthesis (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

  • Thirunarayanan and Vanangamudi (2006) explored the synthesis of 4-bromo-1-naphthyl chalcones using a silica-sulfuric acid reagent under solvent-free conditions, demonstrating the compound's relevance in organic synthesis and potential pharmaceutical applications (Thirunarayanan & Vanangamudi, 2006).

  • Yao-bing (2010) conducted a coupling synthesis of 4-(1-naphthyl) phenyl boronic acid, further illustrating the compound's utility in complex organic syntheses and potential applications in material science (Yao-bing, 2010).

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-11-5-6-12(10-4-2-1-3-9(10)11)17-8-7-13(18)16-14(17)19/h1-6H,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTALZVLMTZHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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